molecular formula C10H11N3OS3 B4725168 N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide

N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide

Cat. No. B4725168
M. Wt: 285.4 g/mol
InChI Key: KWQRRPXSJAKXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide, commonly known as MTTA, is a thiazole derivative that has been extensively studied for its potential applications in various fields of science. MTTA is a yellow crystalline compound that is soluble in ethanol, methanol, and water.

Mechanism of Action

The mechanism of action of MTTA is not fully understood, but it is believed to be related to its thiazole ring structure. MTTA has been shown to interact with metal ions, which may play a role in its biological activity. MTTA has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
MTTA has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of microorganisms, including bacteria and fungi. MTTA has also been shown to have anticancer activity by inducing apoptosis in cancer cells. In addition, MTTA has been shown to have antioxidant activity, which may help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

MTTA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. MTTA is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, there are also some limitations to the use of MTTA in lab experiments. It can be difficult to determine the optimal concentration of MTTA to use in experiments, and it may have different effects on different cell types.

Future Directions

There are many potential future directions for the study of MTTA. One area of research is the development of new synthetic methods for MTTA that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of MTTA, which could lead to the development of new drugs and therapies. Additionally, MTTA could be used as a tool for the detection of metal ions in biological samples, which could have important applications in environmental monitoring and disease diagnosis.

Scientific Research Applications

MTTA has been extensively studied for its potential applications in various fields of science, including medicine, biochemistry, and biotechnology. MTTA has been shown to have antimicrobial, anticancer, and antioxidant properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS3/c1-6-3-15-9(11-6)13-8(14)5-17-10-12-7(2)4-16-10/h3-4H,5H2,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQRRPXSJAKXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide
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N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide
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N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide
Reactant of Route 4
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N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide
Reactant of Route 5
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N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide

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